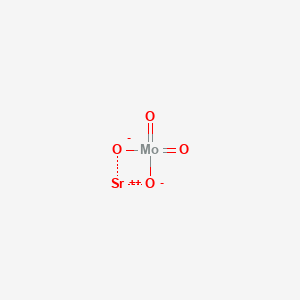

Molybdenum strontium oxide (MoSrO4)

Descripción

Propiedades

IUPAC Name |

strontium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCJRRZBDFNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-04-7 | |

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Métodos De Preparación

Precursor Selection and Reactivity

The choice of precursors critically influences the reaction pathway and product purity. Common starting materials include:

- Strontium carbonate (SrCO3) and molybdenum trioxide (MoO3) .

- Alternative precursors such as strontium nitrate (Sr(NO3)2) and ammonium molybdate ((NH4)6Mo7O24) for enhanced reactivity.

In situ synchrotron X-ray diffraction (XRD) studies on analogous systems (e.g., LiTiOPO4) demonstrate that precursor reactivity governs nucleation kinetics. For MoSrO4, ball milling SrCO3 and MoO3 ensures intimate mixing, reducing diffusion barriers during calcination.

Calcination Parameters

Thermal treatment protocols are optimized to achieve phase purity:

- Temperature range : 800–1,000°C.

- Atmosphere : Ambient air or controlled oxygen environments.

- Heating rate : 1–25°C/min, with slower rates favoring homogeneous nucleation.

A representative synthesis involves:

Phase Purity and Characterization

Post-synthesis characterization confirms the formation of tetragonal MoSrO4 (I4₁/a space group):

- XRD : Peaks match the reference pattern for zircon-like structures (PDF #00-025-0910).

- Bond lengths : Sr–O bonds span 2.62–2.65 Å, while Mo–O bonds measure 1.80 Å.

- SEM : Particles exhibit irregular morphology, typical of solid-state-derived materials.

Alternative Synthesis Approaches

Hydrothermal Methods

While less documented in the reviewed literature, hydrothermal synthesis offers potential for low-temperature crystallization. Hypothetical routes involve:

- Dissolving strontium chloride (SrCl2) and sodium molybdate (Na2MoO4) in aqueous medium.

- Heating at 150–200°C under autogenous pressure.

This method may yield nanoscale MoSrO4 but requires further validation.

Sol-Gel Techniques

Sol-gel routes using metal alkoxides (e.g., strontium isopropoxide and molybdenum ethoxide) could enable precise stoichiometric control. However, no experimental data for MoSrO4 were identified in the provided sources.

Comparative Analysis of Synthesis Methods

Solid-state synthesis is favored for scalability and reproducibility, whereas hydrothermal and sol-gel methods remain exploratory for MoSrO4.

Challenges and Optimization Strategies

Impurity Formation

Secondary phases like SrMoO3 or MoO2 may arise due to:

Análisis De Reacciones Químicas

Types of Reactions: Molybdenum strontium oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: Reduction reactions can convert molybdenum in the compound to lower oxidation states.

Substitution: Substitution reactions can occur where other metal ions replace strontium or molybdenum in the lattice.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are often used.

Substitution: Metal salts like calcium chloride (CaCl2) or barium chloride (BaCl2) can be used for substitution reactions.

Major Products:

Oxidation: Higher oxidation state molybdenum oxides (e.g., MoO3).

Reduction: Lower oxidation state molybdenum compounds (e.g., MoO2).

Substitution: Mixed metal oxides with altered properties.

Aplicaciones Científicas De Investigación

Molybdenum strontium oxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.

Biology: Investigated for its potential use in bio-sensing and bio-imaging due to its unique optical properties.

Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.

Industry: Utilized in the production of advanced ceramics, electronic components, and as a catalyst in industrial chemical processes.

Mecanismo De Acción

The mechanism by which molybdenum strontium oxide exerts its effects depends on its application. In catalysis, the compound’s surface properties and ability to undergo redox reactions play a crucial role. The molybdenum atoms in the compound can change oxidation states, facilitating various chemical transformations. In electronic applications, the compound’s unique electronic structure and stability contribute to its effectiveness.

Comparación Con Compuestos Similares

Research Findings and Challenges

- SrMoO₄ requires further exploration to optimize its catalytic and electronic properties.

- CoMoO₄ faces challenges in scalability due to cobalt’s toxicity and cost, whereas SrMoO₄’s alkaline-earth composition offers environmental advantages .

- MoO₃ remains indispensable as a precursor, but its hygroscopic nature complicates handling in humid environments .

Q & A

Basic Research Questions

Q. What synthesis methods are optimal for producing phase-pure MoSrO4, and how do reaction conditions influence crystallinity?

- Methodological Answer : Solid-state synthesis under controlled atmospheres (e.g., inert gas or vacuum) is commonly used for mixed oxides. For MoSrO4, stoichiometric mixtures of SrCO3 and MoO3 can be calcined at 800–1000°C for 12–24 hours, with intermediate grinding to ensure homogeneity . Hydrothermal synthesis at lower temperatures (200–300°C) may yield nanoscale particles, but phase purity must be verified via XRD. Oxygen partial pressure during synthesis critically affects Mo oxidation states, requiring thermogravimetric analysis (TGA) to monitor redox stability .

Q. How can the crystal structure of MoSrO4 be characterized to distinguish it from SrMoO4 or other related oxides?

- Methodological Answer : Rietveld refinement of XRD data is essential to confirm the orthorhombic or tetragonal phase of MoSrO4. Raman spectroscopy can differentiate Mo-O vibrational modes (e.g., ~850 cm<sup>−1</sup> for MoO4<sup>2−</sup> tetrahedra) from SrMoO4’s distinct phonon modes. Pair distribution function (PDF) analysis may resolve local structural distortions undetected by conventional XRD .

Q. What analytical techniques are suitable for quantifying Sr/Mo stoichiometric deviations in MoSrO4?

- Methodological Answer : Inductively coupled plasma optical emission spectroscopy (ICP-OES) provides precise elemental ratios. Cross-validate with energy-dispersive X-ray spectroscopy (EDS) during SEM/TEM imaging. For surface-sensitive stoichiometry, X-ray photoelectron spectroscopy (XPS) quantifies oxidation states (e.g., Mo<sup>6+</sup> vs. Mo<sup>5+</sup>) and Sr/Mo atomic ratios .

Advanced Research Questions

Q. How does aliovalent doping (e.g., La<sup>3+</sup> on Sr<sup>2+</sup> sites) affect MoSrO4’s electronic and catalytic properties?

- Methodological Answer : Doping introduces oxygen vacancies or Mo<sup>5+</sup> centers, altering conductivity and redox activity. Electrochemical impedance spectroscopy (EIS) measures ionic/electronic transport, while temperature-programmed reduction (TPR) quantifies oxygen vacancy density. Catalytic testing (e.g., CO oxidation or water splitting) under controlled gas flows correlates activity with dopant concentration .

Q. What mechanisms explain conflicting reports on MoSrO4’s bandgap (2.1–3.0 eV) in photocatalytic studies?

- Methodological Answer : Bandgap variations arise from synthesis-dependent defects (e.g., Sr vacancies) or Mo oxidation state heterogeneity. Use UV-Vis diffuse reflectance spectroscopy with Tauc plot analysis, complemented by Mott-Schottky measurements to assess flat-band potentials. First-principles DFT calculations can model defect-induced band structure modifications .

Q. How can in situ techniques resolve dynamic structural changes in MoSrO4 during thermal or redox cycling?

- Methodological Answer : Operando XRD or Raman setups under controlled atmospheres (e.g., H2/O2 cycles) track phase transitions and oxygen loss. Synchrotron-based X-ray absorption near-edge structure (XANES) at Mo K-edge monitors real-time oxidation state changes during catalysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported MoSrO4 catalytic activity across studies?

- Methodological Answer : Variations in surface area (BET analysis), exposed crystal facets (HRTEM), and pretreatment conditions (e.g., calcination temperature) significantly impact activity. Standardize testing protocols (e.g., gas hourly space velocity, catalyst loading) and report full synthetic histories. Compare turnover frequencies (TOF) normalized to active sites quantified via CO chemisorption .

Q. Why do some studies report MoSrO4 as a semiconductor while others classify it as a dielectric?

- Methodological Answer : Electrical properties depend on defect concentration and measurement conditions. Impedance spectroscopy at varying temperatures distinguishes ionic (Arrhenius behavior) vs. electronic conduction. Hall effect measurements under controlled atmospheres clarify carrier type and density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.